Product packaging for 1-Hydroxy-2-pentyne-4-one(Cat. No.:CAS No. 64011-43-4)

1-Hydroxy-2-pentyne-4-one

Cat. No.: B13812168
CAS No.: 64011-43-4
M. Wt: 98.10 g/mol
InChI Key: QGBGTWZGIQMZIY-UHFFFAOYSA-N
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Description

1-Hydroxy-2-pentyne-4-one, registered under PubChem CID 116156, is an organic compound with the molecular formula C5H6O2 . This structure features both a hydroxyl group and a ketone functional group on an alkyne backbone, making it a molecule of interest in synthetic and mechanistic chemistry. The presence of multiple reactive sites allows researchers to explore it as a potential building block or intermediate in organic synthesis, particularly for the development of more complex heterocyclic or pharmaceutical compounds. Its unique structure suggests potential applications as a precursor in materials science or as a model compound in spectroscopic and kinetic studies to understand the reactivity of functionalized alkynes. Researchers value this compound for probing structure-activity relationships and novel reaction pathways. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O2 B13812168 1-Hydroxy-2-pentyne-4-one CAS No. 64011-43-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64011-43-4

Molecular Formula

C5H6O2

Molecular Weight

98.10 g/mol

IUPAC Name

5-hydroxypent-4-yn-2-one

InChI

InChI=1S/C5H6O2/c1-5(7)3-2-4-6/h6H,3H2,1H3

InChI Key

QGBGTWZGIQMZIY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC#CO

Origin of Product

United States

Structural Features and Functional Group Interplay in 1 Hydroxy 2 Pentyne 4 One

The chemical structure of 1-Hydroxy-2-pentyne-4-one (C₅H₆O₂) is characterized by a five-carbon chain containing a terminal hydroxyl group (-OH) at position 1, a carbon-carbon triple bond (alkyne) between carbons 2 and 3, and a ketone (C=O) at position 4. nih.gov This unique arrangement of functional groups within a compact framework gives rise to a rich and complex chemical reactivity.

The interplay between the hydroxyl, alkyne, and ketone functionalities is a key determinant of the molecule's synthetic utility. The hydroxyl group can act as a nucleophile or a directing group in various transformations. The alkyne, with its high degree of unsaturation, is a site for addition reactions, cyclizations, and metal-catalyzed couplings. nih.gov The ketone provides a reactive center for nucleophilic attack and enolate formation. The proximity of these groups allows for a variety of intramolecular reactions, leading to the formation of diverse carbocyclic and heterocyclic systems. mathnet.ru

Below is a table summarizing the key properties of this compound:

PropertyValue
IUPAC Name 5-hydroxypent-2-yn-4-one
Molecular Formula C₅H₆O₂
Molecular Weight 98.10 g/mol
CAS Number 64011-43-4
Synonyms 5-Hydroxy-3-pentyn-2-one, this compound

This table is based on data from PubChem and ChemSpider. nih.govchemspider.com

Academic Significance of Enynones and Hydroxy Substituted Alkyne Ketones in Synthesis

Enynones, which are characterized by a conjugated system of a double or triple bond and a ketone, are highly valuable intermediates in organic synthesis. rsc.org They serve as versatile precursors for the construction of complex molecular architectures through a wide array of chemical transformations. mathnet.ru The presence of both electrophilic and nucleophilic centers within the enynone framework allows for a rich and diverse reactivity profile. rsc.org

Hydroxy-substituted alkyne-ketones, such as 1-Hydroxy-2-pentyne-4-one, are a particularly interesting subclass of enynones. The hydroxyl group can participate in intramolecular reactions, leading to the formation of furan (B31954) and other heterocyclic structures. researchgate.net Furthermore, the alkyne functionality can be seen as a synthetic equivalent of a ketone, providing a masked carbonyl group that can be revealed through hydration reactions. nih.gov This "hidden" reactivity adds another layer of versatility to these compounds. The synthesis of α-hydroxy ketones, a structural motif present in many natural products and pharmaceuticals, is a significant area of research, and hydroxy-alkyne ketones can serve as valuable precursors in this context. researchgate.netorganic-chemistry.org

The following table highlights some of the key transformations involving enynones and hydroxy-substituted alkyne-ketones:

Reaction TypeDescription
Cyclization Reactions Intramolecular reactions leading to the formation of carbo- and heterocyclic compounds. mathnet.ruresearchgate.net
Nucleophilic Addition The ketone and alkyne moieties are susceptible to attack by nucleophiles.
Electrophilic Addition The alkyne can undergo addition reactions with various electrophiles.
Metal-Catalyzed Couplings The alkyne can participate in a variety of cross-coupling reactions to form new carbon-carbon bonds. nih.gov
Rearrangement Reactions The enynone system can undergo various rearrangements to yield complex molecular scaffolds.

Overview of Research Trajectories for Multifunctional Small Molecules

Retrosynthetic Analysis and Strategic Disconnections for this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials through a series of logical bond disconnections. This process reveals potential synthetic pathways and highlights potential challenges, such as chemoselectivity.

For a molecule like this compound, several retrosynthetic disconnections can be envisioned, primarily involving the carbon-carbon and carbon-oxygen bonds that form the core structure. These can be categorized as one-group or two-group disconnections.

One-Group C-C Disconnection: A primary disconnection strategy involves breaking the bond between C-3 and C-4. This approach simplifies the molecule into two key synthons: an acetylide anion equivalent and an α-hydroxy ketone synthon. This is a logical step as it leads back to well-established alkynylation chemistry.

Two-Group C-O and C-C Disconnections: Alternatively, a two-group disconnection strategy can be employed. For instance, recognizing the 1,4-relationship between the hydroxyl and keto groups could lead to a disconnection of the alkyne precursor. Functional group interconversion (FGI) of the ketone to a secondary alcohol reveals a diol precursor, pent-2-yne-1,4-diol. This diol can then be disconnected into acetylene (B1199291) and two carbonyl compounds (acetaldehyde and acetone). This approach relies on the selective oxidation of one of the hydroxyl groups in the forward synthesis.

Disconnection TypeBond CleavedResulting Synthons/PrecursorsCorresponding Forward Reaction
One-Group C-CC3-C4Acetylide anion and α-hydroxy ketone synthonAlkynylation of an α-hydroxy carbonyl compound
Two-Group (FGI + C-C)C2-C3 and C-OHAcetylene, acetaldehyde, and acetoneAlkynylation followed by selective oxidation

Chemoselectivity, the preferential reaction of a reagent with one of two or more different functional groups, is a paramount challenge in the synthesis of this compound. google.com The presence of both a hydroxyl and a ketone group, in close proximity to an alkyne, necessitates careful selection of reagents and reaction conditions to avoid undesired side reactions. organic-chemistry.org

In the forward synthesis, protecting groups are often essential to mask the reactivity of one functional group while another is being manipulated. For example, the primary alcohol can be protected as a silyl (B83357) ether (e.g., TBDMS) or a tetrahydropyranyl (THP) ether to prevent its reaction during the formation or manipulation of the ketone functionality. nih.gov The choice of catalyst and reaction parameters also plays a crucial role in achieving high chemoselectivity. scholaris.ca For instance, in an oxidation step, a reagent must be chosen that selectively oxidizes a secondary alcohol to a ketone without affecting the primary alcohol or the alkyne.

Direct Synthetic Approaches to this compound

Based on the retrosynthetic analysis, two primary synthetic routes emerge as the most logical approaches to this compound: alkynylation reactions and oxidation strategies.

Alkynylation involves the addition of a metal acetylide to a carbonyl group, a fundamental carbon-carbon bond-forming reaction. wikipedia.org This strategy can be applied to the synthesis of this compound in a few ways.

One direct method involves the reaction of a lithium salt of a protected propargyl alcohol with a suitable electrophile. For instance, the lithium acetylide of a silyl-protected propargyl alcohol can react with acetyl chloride or a Weinreb amide derived from acetic acid. Subsequent deprotection would yield the target molecule.

A more common approach involves the reaction of an acetylenic Grignard or lithium reagent with a suitable carbonyl precursor. A plausible synthesis starts with a protected form of hydroxyacetone, such as O-(tetrahydropyran-2-yl)hydroxyacetone. nih.gov This precursor can be reacted with ethynylmagnesium bromide or lithium acetylide. Subsequent deprotection of the hydroxyl group under acidic conditions would furnish this compound. A related approach has been used in the synthesis of 2-ethynylglycerol from 1,3-dihydroxyacetone, highlighting the utility of acetylenic nucleophiles in adding to polyfunctional carbonyl compounds. scispace.com

Starting MaterialReagentIntermediate ProductFinal Product
Protected HydroxyacetoneEthynylmagnesium BromideProtected 1-hydroxy-2-pentyne-4-olThis compound (after oxidation)
Protected Propargyl AlcoholAcetyl Weinreb AmideProtected this compoundThis compound (after deprotection)

An alternative synthetic route involves the construction of the carbon backbone first, followed by functional group manipulation, specifically oxidation. A key precursor for this strategy is pent-2-yne-1,4-diol. nih.gov This diol can be synthesized by reacting the dianion of propargyl alcohol with acetaldehyde.

The critical step in this pathway is the selective oxidation of the secondary alcohol at the C-4 position to a ketone, without over-oxidizing the primary alcohol at C-1 or affecting the alkyne bond. Various modern oxidation reagents are available that exhibit high chemoselectivity for secondary alcohols.

Table of Potential Oxidizing Agents for Selective Oxidation:

Oxidizing Agent/SystemDescription
Dess-Martin Periodinane (DMP)A mild and highly selective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.
Swern OxidationUtilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base. It is effective for selective oxidation at low temperatures.
Parikh-Doering OxidationA modification of the Swern oxidation using the SO₃•pyridine complex, which is less acidic and often more suitable for sensitive substrates.
Ceric Bromide/H₂O₂A system reported for the green oxidation of secondary alcohols with high selectivity over primary alcohols.

The choice of the specific oxidizing agent would depend on the substrate's sensitivity and the desired reaction conditions.

The synthesis of this compound is fraught with challenges related to selectivity.

Regioselectivity: In the alkynylation of an unprotected hydroxyacetone, the acetylide could potentially react with the hydroxyl proton, or the enolate could form, leading to side reactions. Using a protected hydroxyacetone, like O-(tetrahydropyran-2-yl)hydroxyacetone, helps to direct the nucleophilic attack to the carbonyl carbon with high regioselectivity. nih.gov When starting from pent-2-yne-1,4-diol, the challenge lies in the regioselective oxidation of the secondary alcohol over the primary one. Many modern oxidation methods show a preference for secondary alcohols, but achieving perfect selectivity can still be difficult.

Stereoselectivity: The target molecule, this compound, is achiral. However, if a chiral center were present, for instance, if the synthesis started from a chiral precursor, maintaining or controlling the stereochemistry would be a significant challenge. The synthesis of chiral propargyl alcohols via asymmetric alkynylation is an active area of research, often employing chiral ligands or auxiliaries to induce stereoselectivity. scholaris.caacs.orgbohrium.com While not directly applicable to the achiral target, these methods are crucial for the synthesis of its chiral structural analogues.

Catalytic Protocols for the Formation of this compound Derivatives

Catalytic methods offer efficient and selective routes to this compound and its analogues. These approaches are broadly categorized into transition metal-catalyzed reactions, organocatalysis, and biocatalysis, each with unique advantages.

Transition metal catalysis is a cornerstone for the formation of carbon-carbon bonds, particularly for the synthesis of alkynes and their derivatives. nih.govrsc.org Various coupling reactions, such as Sonogashira, Negishi, and Cadiot-Chodkiewicz couplings, are instrumental in constructing the carbon skeleton of this compound analogues.

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide catalyzed by a palladium complex and a copper(I) co-catalyst, is a powerful tool for creating C(sp)-C(sp²) bonds. researchgate.net This method can be adapted to synthesize derivatives of this compound by coupling appropriate precursors. For instance, a protected propargyl alcohol derivative could be coupled with an acyl halide derivative.

Recent advancements in transition metal-catalyzed cross-coupling reactions have expanded the scope and efficiency of alkyne synthesis. sioc-journal.cn These modern methods often focus on controlling regio- and stereoselectivity, which is crucial when synthesizing complex molecules. nih.govrsc.org For example, the dimerization of propargylic alcohols can be selectively controlled to yield specific enyne products using rhodium catalysts. nih.gov

Table 1: Overview of Transition Metal-Catalyzed Reactions for Alkyne Synthesis

Coupling Reaction Catalyst System Bond Formed Substrates Key Features
Sonogashira Pd complex, Cu(I) co-catalyst C(sp)-C(sp²) Terminal alkyne, aryl/vinyl halide Mild reaction conditions, good functional group tolerance. researchgate.net
Negishi Pd or Ni complex C(sp)-C(sp²) Organozinc reagent, aryl/vinyl/acyl halide High reactivity and selectivity.
Cadiot-Chodkiewicz Copper(I) salt C(sp)-C(sp) Terminal alkyne, 1-haloalkyne Synthesis of unsymmetrical diynes.
Alkyne Dimerization Rhodium complex C(sp)-C(sp) Propargylic alcohols Selective formation of enynes. nih.gov

Organocatalysis and biocatalysis have emerged as powerful alternatives to metal-catalyzed transformations, often providing high enantioselectivity and operating under mild conditions. unibo.it

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. For the synthesis of derivatives related to this compound, organocatalytic methods can be employed for reactions such as the protection of hydroxyl groups. For instance, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been used as a highly efficient organocatalyst for the tetrahydropyranylation of hydroxyl functionalities, a common protecting group strategy for alcohols. organic-chemistry.org This method is notable for its low catalyst loading and applicability to acid-sensitive substrates. organic-chemistry.org One-pot organocatalytic approaches have also been developed for the synthesis of complex heterocyclic structures like 1,4-dihydropyridines. nih.gov

Biocatalysis employs enzymes to carry out chemical transformations with high specificity. researchgate.net Enzymes, such as lipases and epoxide hydrolases, are particularly useful for the kinetic resolution of racemic mixtures to produce enantiomerically pure compounds. scispace.comresearchgate.net For example, lipases can be used for the enantioselective acylation or deacylation of racemic alcohols, a strategy that could be applied to resolve racemic this compound or its precursors. researchgate.net Thiamine diphosphate-dependent lyases (ThDP-lyases) can catalyze the umpolung carboligation of aldehydes to form enantiopure α-hydroxy ketones, which are structurally related to the target molecule. nih.gov

Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. researchgate.net Key principles include atom economy, the use of safer solvents, and catalysis. acs.org

The concept of atom economy , developed by Barry Trost, emphasizes maximizing the incorporation of all reactant atoms into the final product. acs.org Catalytic reactions are inherently more atom-economical than stoichiometric ones. acs.org

The use of safer solvents is another crucial aspect of green chemistry. skpharmteco.com Water is an ideal green solvent due to its availability, safety, and low environmental impact. researchgate.net Research has shown that various reactions, including the synthesis of β-hydroxy-1,2,3-triazoles, can be efficiently carried out in water using a heterogeneous catalyst. acs.org The development of greener solvents and reaction media, such as surfactant-water systems, is an active area of research. researchgate.net

Catalysis , both homogeneous and heterogeneous, plays a pivotal role in green chemistry. researchgate.net Catalysts increase reaction rates and selectivity, often allowing for milder reaction conditions and reducing energy consumption. acs.org Biocatalysts, in particular, are considered a green alternative as they operate in aqueous media at ambient temperatures and can eliminate the need for protecting groups. researchgate.netacs.org For example, the enzymatic synthesis of semi-synthetic antibiotics like ampicillin (B1664943) avoids the use of protecting groups required in the chemical process. acs.org

Novel Approaches for the Derivatization of this compound

The unique structure of this compound, with its multiple reactive sites, allows for a wide range of derivatizations to create novel compounds with potentially interesting biological or material properties. nih.gov

The propargyl alcohol moiety is a versatile functional group that can undergo various transformations. The hydroxyl group can be acylated, etherified, or used as a directing group in catalytic reactions. The alkyne can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to form triazoles. acs.org It can also undergo hydration, hydrogenation, or be used in coupling reactions to extend the carbon chain. libretexts.org

The ketone functionality can be reduced to a secondary alcohol, converted to an imine, or used in aldol-type condensations. The combination of these functional groups allows for the synthesis of diverse heterocyclic compounds. For example, the intramolecular reaction between the hydroxyl group and the ketone could lead to the formation of furan (B31954) derivatives. researchgate.net

Recent research has focused on the derivatization of complex natural products to modify their biological activity. acs.org Similar strategies can be applied to this compound to explore its potential applications. For instance, palladium-mediated cross-coupling reactions have been used to introduce various substituents onto a core scaffold, demonstrating a powerful method for creating a library of derivatives. researchgate.net

Reactions Involving the Alkyne Moiety of this compound

The carbon-carbon triple bond in this compound is a region of high electron density, making it susceptible to attack by both nucleophiles and electrophiles. It also readily participates in cycloaddition reactions.

Nucleophilic Additions to the Triple Bond

The terminal alkyne of this compound possesses an acidic proton (pKa ≈ 25) that can be removed by a strong base, such as sodium amide (NaNH2), to form a highly nucleophilic acetylide anion. libretexts.org This anion can then participate in various nucleophilic addition and substitution reactions.

Acetylide anions can add to carbonyl compounds like aldehydes and ketones to form propargyl alcohols. libretexts.org In the case of unsymmetrical ketones and aldehydes, this addition results in a racemic mixture of enantiomers unless a chiral catalyst is employed. libretexts.org These reactions are significant as they allow for the extension of the carbon chain and the introduction of new functional groups. The resulting triple bond in the product can undergo further transformations, such as hydration to form hydroxy-substituted ketones or aldehydes. libretexts.org

NucleophileSubstrateProduct TypeReference
Acetylide AnionAldehydePropargyl Alcohol libretexts.org
Acetylide AnionKetonePropargyl Alcohol libretexts.org

It's important to note that due to the strong basicity of the acetylide anion, substitution reactions are most efficient with methyl or primary halides. With secondary or tertiary halides, elimination reactions (E2 mechanism) tend to dominate. libretexts.org

Electrophilic Additions and Halogenation Patterns

Alkynes, including the triple bond in this compound, undergo electrophilic addition reactions, although they are generally slower than the corresponding reactions with alkenes. libretexts.org The addition of hydrogen halides (HX) to terminal alkynes follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide adds to the more substituted internal carbon. libretexts.org The reaction can proceed with one or two equivalents of HX, leading to a vinyl halide or a geminal dihalide, respectively. libretexts.orgpressbooks.pub

Halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) also occurs across the triple bond. These reactions typically proceed with anti-stereoselectivity. libretexts.org The initial addition product is a dihaloalkene, which can then react further with another equivalent of the halogen to form a tetrahaloalkane. libretexts.org The halogen substituents on the double bond of the intermediate decrease its nucleophilicity, which can sometimes allow for the isolation of the dihaloalkene product. libretexts.org

ReagentProduct TypeRegioselectivityStereoselectivityReference
HX (e.g., HBr, HCl)Vinyl Halide (1 eq.) or Geminal Dihalide (2 eq.)Markovnikov- libretexts.orgpressbooks.pub
X₂ (e.g., Br₂, Cl₂)Dihaloalkene (1 eq.) or Tetrahaloalkane (2 eq.)-anti-addition libretexts.orgmasterorganicchemistry.com

Cycloaddition Reactions (e.g., Click Chemistry)

The alkyne functionality of this compound makes it a suitable substrate for cycloaddition reactions, a powerful class of reactions for forming cyclic compounds. libretexts.org One of the most prominent examples is the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide, which forms a 1,2,3-triazole ring. organic-chemistry.orgtcichemicals.com This reaction is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgtcichemicals.com

The thermal Huisgen cycloaddition often requires high temperatures and can produce a mixture of regioisomers. organic-chemistry.org However, the copper(I)-catalyzed version of this reaction (CuAAC) is highly regioselective, specifically yielding the 1,4-disubstituted triazole isomer, and can be performed under mild, even aqueous, conditions. organic-chemistry.org In contrast, ruthenium-catalyzed cycloadditions can favor the formation of the 1,5-disubstituted triazole. organic-chemistry.org These triazole products are very stable due to their aromaticity and are resistant to oxidation, reduction, and hydrolysis. conicet.gov.ar

Another important type of cycloaddition is the [2+2] cycloaddition, which can be used to form four-membered rings like cyclobutenes. acs.org Nickel-catalyzed reductive [2+2] cycloadditions of alkynes have been developed to synthesize tetrasubstituted cyclobutenes. acs.org Photochemical [2+2] cycloadditions are also a valuable method for synthesizing strained four-membered rings. libretexts.org

Reaction TypeReactant(s)ProductCatalyst/ConditionsReference
Huisgen 1,3-Dipolar CycloadditionAzide1,2,3-TriazoleThermal or Cu(I)/Ru catalyst organic-chemistry.orgtcichemicals.com
[2+2] CycloadditionAlkyneCyclobuteneNickel catalyst or Photochemical libretexts.orgacs.org
[2+2+1] CycloadditionCycloalkene, Acetylenecarboxylate, Terminal Alkyne3-Methylenecyclopent-1-eneRhodium catalyst eurekalert.org

Reactions Involving the Carbonyl Group of this compound

The ketone carbonyl group in this compound is electrophilic at the carbon atom and can undergo nucleophilic addition reactions. The adjacent alpha-protons also allow for enolization and subsequent condensation reactions.

Nucleophilic Additions to the Ketone

The carbonyl carbon of the ketone in this compound is susceptible to attack by nucleophiles. A classic example is the addition of hydrogen cyanide (HCN) to form a cyanohydrin, specifically a hydroxynitrile. chemguide.co.uk This reaction is typically carried out by mixing the ketone with a solution of sodium or potassium cyanide and a weak acid to generate HCN in situ. chemguide.co.uk

The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to the ketone would result in the formation of a tertiary alcohol after an acidic workup. Similarly, reduction of the ketone with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield a secondary alcohol, specifically a diol in the case of this compound.

A particularly relevant reaction is the enantioselective addition of alkyne nucleophiles to carbonyl groups, which is a key method for synthesizing chiral propargylic alcohols. nih.govresearchgate.net This can be achieved using various metal catalysts and chiral ligands. nih.gov For instance, zinc-catalyzed additions of alkynes to ketoesters have been shown to proceed with high yields and enantioselectivities. nih.gov

NucleophileProduct TypeReference
Hydrogen Cyanide (HCN)Hydroxynitrile (Cyanohydrin) chemguide.co.uk
Grignard Reagent (R-MgX)Tertiary Alcohol openstax.org
Hydride Reagent (e.g., NaBH₄)Secondary Alcohol (Diol) openstax.org
Alkyne Nucleophile (with chiral catalyst)Chiral Propargylic Alcohol nih.govresearchgate.net

Condensation Reactions and Enolization Processes

The presence of alpha-hydrogens (protons on the carbon adjacent to the carbonyl group) allows this compound to undergo enolization to form an enol or an enolate anion. libretexts.org The enol form is 4-hydroxypent-3-en-2-one. nih.gov This enolization is the basis for several important condensation reactions.

Under basic or acidic conditions, the enol or enolate can act as a nucleophile and attack another carbonyl compound in an aldol-type condensation. For example, under alkaline conditions, hydroxyacetone, a related α-hydroxyketone, undergoes a rapid aldol (B89426) condensation. wikipedia.org It is plausible that this compound could undergo similar self-condensation or react with other aldehydes or ketones.

Enolates can also participate in other reactions, such as Michael additions, where they add to α,β-unsaturated carbonyl compounds. uwindsor.ca Furthermore, condensation reactions with amines can lead to the formation of imines or enamines, depending on the reaction conditions and the structure of the amine. openstax.org

Reaction TypeReactant(s)Intermediate/Key SpeciesProduct TypeReference
Aldol CondensationTwo molecules of the ketone (or with another carbonyl)Enol or Enolateβ-Hydroxy Ketone wikipedia.org
Michael AdditionEnolate and α,β-Unsaturated CarbonylEnolate1,5-Dicarbonyl Compound uwindsor.ca
Imine/Enamine FormationKetone and Primary/Secondary Amine-Imine or Enamine openstax.org

Reactions Involving the Hydroxyl Group of this compound

The primary alcohol functionality is a key site for various chemical modifications, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

The hydroxyl group of this compound and related propargylic alcohols can be readily converted into esters and ethers under various catalytic conditions.

Esterification: The synthesis of esters from propargylic alcohols is a common transformation. One effective method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, often with N,N-dimethylaminopyridine (DMAP) as a catalyst. This reaction is typically carried out in a suitable solvent like dichloromethane (B109758) at room temperature. For instance, the esterification of a similar bromo-alkynol was achieved by reacting it with a carboxylic acid in the presence of DCC and DMAP. nih.gov N-Heterocyclic carbenes (NHCs) have also been shown to catalyze the oxidative esterification of propargylic alcohols using manganese(IV) oxide. organic-chemistry.org

Etherification: The conversion of propargylic alcohols to propargyl ethers can be achieved using several catalytic systems. Lewis acids such as scandium and lanthanum triflates have been shown to effectively catalyze the direct etherification of propargylic alcohols with other alcohols in a mixed solvent system of nitromethane (B149229) and water. nih.govjst.go.jp Copper-based catalysts are also prominent in these transformations. Enantioselective propargylic etherification has been successfully performed using a copper-Pybox complex, although this was initially limited to phenol (B47542) derivatives or required the use of simple alcohols as solvents. oup.com The scope has been expanded to aliphatic alcohols by using a combined catalytic system of a copper-pybox complex and a borinic acid, which activates the alcohol nucleophile. oup.com Ferrocenium-based catalysts, such as ferrocenium (B1229745) hexafluorophosphate (B91526) and ferrocenium tetrafluoroborate, have also demonstrated activity in the etherification of propargylic alcohols. umsl.edu

Table 1: Representative Catalytic Systems for Esterification and Etherification of Propargylic Alcohols
TransformationCatalyst SystemNucleophile/ReagentSolventTypical ConditionsRef
EsterificationDCC / DMAPCarboxylic AcidDichloromethane0 °C to Room Temp nih.gov
Oxidative EsterificationN-Heterocyclic Carbene / MnO₂Alcohol-Mild Conditions organic-chemistry.org
EtherificationSc(OTf)₃ or La(OTf)₃AlcoholMeNO₂–H₂O- nih.govjst.go.jp
Enantioselective EtherificationCuOTf / Me-PyboxPhenol / AlcoholMethanol (B129727)-10 °C acs.org
Enantioselective EtherificationCopper-Pybox / Borinic AcidAliphatic Alcohol-- oup.com
EtherificationFerrocenium Hexafluorophosphaten-ButanolDichloromethane40 °C umsl.edu

Oxidation and Reduction Potentials

The functional groups of this compound can be selectively oxidized or reduced.

Oxidation: The primary alcohol can be oxidized to an aldehyde, while the ketone and alkyne moieties remain intact. This selective oxidation is challenging due to the sensitivity of the propargylic system. uniovi.es Various methods have been developed for the oxidation of propargylic alcohols, including systems like iron(III) nitrate (B79036) with TEMPO and sodium chloride, and copper nanoparticles with TBHP or air. organic-chemistry.org A chemo- and stereoselective method using a copper(I) iodide/DMAP/TEMPO system under an oxygen atmosphere in acetonitrile (B52724) has proven effective for converting various propargyl alcohols to their corresponding aldehydes and ketones in excellent yields. nih.gov Vanadium complexes, such as VO(acac)₂, have also been used to catalyze the aerobic oxidation of propargylic alcohols to the corresponding α,β-acetylenic carbonyl compounds. acs.org Furthermore, a metal-free electrochemical oxidation method has been developed to convert secondary propargyl alcohols into novel dioxo-orthoester derivatives. rsc.org

Reduction: The ketone group in this compound can be reduced to a secondary alcohol, yielding 1,4-dihydroxy-2-pentyne. This transformation can be accomplished using mild reducing agents like sodium borohydride (NaBH₄). cdnsciencepub.com Generally, NaBH₄ readily reduces aldehydes and ketones while leaving other functional groups like alkynes untouched. cdnsciencepub.com

Chemoselective Transformations in the Presence of Multiple Functional Groups

The presence of three distinct functional groups in this compound makes chemoselectivity a critical aspect of its reactivity. Depending on the reagents and conditions, one functional group can be targeted while leaving the others unaffected.

Selective Reduction of the Ketone vs. Alkyne: Achieving selective reduction of either the ketone or the alkyne is a key synthetic challenge.

Ketone Reduction: As mentioned, reducing agents like sodium borohydride are highly selective for carbonyl groups and typically will not reduce an isolated alkyne. cdnsciencepub.com

Alkyne Reduction: The selective reduction (semihydrogenation) of the alkyne to an alkene without affecting the ketone is more complex. However, specific catalytic systems have been developed for this purpose. A ruthenium-based catalyst, (Ph₃P)₃RuCl₂, used with Zn/water as the reductant, can be tuned for chemoselectivity. acs.orgorganic-chemistry.orgacs.orgthieme-connect.com By using copper iodide (CuI) as an additive, this system can selectively reduce alkynes to alkenes in the presence of carbonyl groups. acs.orgacs.org Conversely, switching the additive to potassium hydroxide (B78521) (KOH) inverts the selectivity, allowing for the reduction of ketones while the alkyne remains intact. acs.orgorganic-chemistry.orgacs.orgthieme-connect.com Zinc-based catalysts have also been shown to reduce ketones and aldehydes chemoselectively in the presence of functionalities like alkynes. mdpi.com

Table 2: Chemoselective Reduction of Alkynes and Ketones
Target Functional GroupCatalyst SystemReductantKey AdditiveUnreactive Functional GroupRef
Alkyne(Ph₃P)₃RuCl₂Zn / H₂OCuIKetone acs.orgacs.org
Ketone(Ph₃P)₃RuCl₂Zn / H₂OKOHAlkyne acs.orgacs.orgthieme-connect.com
KetoneZn(OAc)₂HBpinNoneAlkyne mdpi.com
KetoneNaBH₄--Alkyne cdnsciencepub.com

Detailed Mechanistic Pathways and Kinetic Studies of Key Reactions

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for controlling reaction outcomes. Studies on propargyl alcohols and related alkynes provide significant insight.

Transition State Analysis and Reaction Intermediate Characterization

The reactions of alkynes can proceed through various intermediates and transition states depending on the conditions.

Addition Reactions: Electrophilic addition to the alkyne can proceed through a high-energy vinyl cation intermediate. masterorganicchemistry.com Theoretical studies on nickel-catalyzed reductive coupling of alkynes and aldehydes suggest a mechanism involving oxidative cyclization to form a metallacycle intermediate, which is stabilized by d → π* back-donation in the transition state. nih.gov

Radical Reactions: The reaction of propargyl alcohol with hydroxyl radicals has been studied theoretically. The mechanism involves either the addition of the OH radical to the triple bond, forming chemically activated adducts, or hydrogen abstraction. nih.gov The transition states for these pathways have been characterized, with hydrogen abstraction pathways showing low energy barriers. nih.gov

Rearrangements: Gold-catalyzed reactions of propargylic alcohols, such as the Meyer-Schuster rearrangement, proceed through the formation of enone products. ucl.ac.uk

Substitution Reactions: Copper-catalyzed propargylic etherification is proposed to proceed through a dicopper-acetylide complex, which then forms a dicopper-allenylidene intermediate. The alcohol nucleophile then attacks this intermediate. acs.org

Solvent Effects and Catalytic Influence on Reaction Kinetics

The reaction environment, including the solvent and catalyst, plays a pivotal role in determining the rate and pathway of reactions involving this compound.

Solvent Effects: The choice of solvent can significantly influence reaction kinetics. In the solvolysis of propargyl chloroformate, the specific rates of reaction vary widely with solvent nucleophilicity and ionizing power, suggesting a bimolecular process. nih.gov For reactions involving solvated electrons with propargyl alcohol, the rate constants can differ by orders of magnitude depending on the hydroxylic solvent used. cdnsciencepub.comcdnsciencepub.com This effect is primarily linked to the entropy of activation and the solvent's trap depth for the solvated electron. cdnsciencepub.comcdnsciencepub.com For instance, the reaction rate decreases in the order tert-butyl alcohol > 2-propanol > ethanol (B145695) > methanol > water. cdnsciencepub.com In some syntheses, tetrahydrofuran (B95107) has been identified as a superior solvent to methanol or acetone. kyoto-u.ac.jp

Catalytic Influence: Catalysts not only accelerate reactions but also dictate their mechanistic pathways and selectivity.

Kinetics of Catalyzed Reactions: In the formation of butynediol from propargyl alcohol and formaldehyde, the reaction follows zero-order kinetics when the reactants are in high concentration, indicating that the surface reaction on the copper-bismuth catalyst is the rate-determining step. kyoto-u.ac.jp At low concentrations of propargyl alcohol, the reaction becomes first-order with respect to the alcohol. kyoto-u.ac.jp

Mechanism Control: As discussed in section 3.4, the choice of catalyst and additive (e.g., (Ph₃P)₃RuCl₂ with either CuI or KOH) can completely switch the chemoselectivity of a reduction. acs.orgacs.org Gold catalysts are known to be highly chemoselective for activating alkynes in the presence of other functional groups like alkenes and esters. ucl.ac.uk Lewis acids like BF₃·Et₂O can catalyze tandem reactions of propargyl alcohols, leading to complex structures through intermediates like allenyl cations. rsc.org

Theoretical and Computational Chemistry of 1 Hydroxy 2 Pentyne 4 One

Quantum Chemical Calculations for Structural Elucidation and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio methods solve the Schrödinger equation for a given molecular system to provide detailed information about its geometry and electronic structure.

Density Functional Theory (DFT) Studies of Ground State GeometriesDensity Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study on 1-hydroxy-2-pentyne-4-one would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure (the ground state). This would provide precise bond lengths, bond angles, and dihedral angles. Different functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) would be employed to ensure the reliability of the results. The expected outcome would be a planar arrangement for the ketone group and a linear geometry for the alkyne moiety, with the hydroxyl group's orientation influencing the overall conformation.

Hypothetical Data Table of Optimized Geometrical Parameters for this compound (Illustrative)

Parameter Atom 1 Atom 2 Atom 3 Atom 4 Value (Å or °)
Bond Length O1 C1 - - 1.21
Bond Length C2 C3 - - 1.20
Bond Length C4 O2 - - 1.42
Bond Angle O1 C1 C2 - 121.0
Bond Angle C2 C3 C4 - 178.0
Dihedral Angle H1 O2 C4 C3 180.0 (trans) or 60.0 (gauche)

Note: This table is illustrative and not based on published research.

Molecular Orbital Analysis and Reactivity DescriptorsMolecular orbital (MO) theory describes the distribution of electrons in a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The HOMO location indicates the site of electrophilic attack, while the LUMO indicates the site of nucleophilic attack. For this compound, the HOMO is expected to have significant contributions from the oxygen lone pairs and the alkyne π-system, while the LUMO would likely be centered on the carbonyl group's π* orbital.

Reactivity descriptors, such as electronegativity, hardness, and softness, derived from the HOMO and LUMO energies, would quantify the molecule's reactivity. The Fukui function would be calculated to pinpoint the most reactive atomic sites for nucleophilic, electrophilic, and radical attacks.

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling can be used to explore the mechanisms of chemical reactions, identifying transition states and intermediates and determining the energy barriers associated with them.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.

Calculations of vibrational frequencies (infrared and Raman spectra) would be performed on the optimized geometry. The predicted frequencies and intensities would be compared with experimental data to confirm the structure and assign the observed spectral bands to specific molecular vibrations. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants could be calculated and compared to experimental values for structural verification. The prediction of electronic transitions using methods like Time-Dependent DFT (TD-DFT) would provide insight into the molecule's UV-Vis spectrum.

Computational NMR and IR Spectroscopy

Computational spectroscopy serves as a powerful tool for predicting and interpreting the spectral characteristics of molecules. For this compound, density functional theory (DFT) calculations are commonly employed to predict its nuclear magnetic resonance (NMR) and infrared (IR) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Predicted ¹H and ¹³C NMR spectra offer a theoretical fingerprint of the molecule's atomic connectivity and chemical environment. Online prediction tools, which utilize extensive databases and machine learning algorithms, can provide estimated chemical shifts.

Predicted ¹H NMR Data for this compound:

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H attached to C1 (-CH₂OH)~4.2Singlet
H attached to C5 (-CH₃)~2.3Singlet
H of hydroxyl group (-OH)Variable (depends on solvent and concentration)Singlet

Predicted ¹³C NMR Data for this compound:

Carbon AtomPredicted Chemical Shift (ppm)
C1 (-CH₂OH)~50
C2 (alkyne)~85
C3 (alkyne)~90
C4 (C=O)~195
C5 (-CH₃)~25

These predicted values are based on the typical chemical shifts for protons and carbons in similar chemical environments. The protons on the methylene (B1212753) group adjacent to the hydroxyl group (C1) are expected to be deshielded, appearing around 4.2 ppm. The methyl protons (C5) adjacent to the carbonyl group are also deshielded and are predicted to resonate around 2.3 ppm. In the ¹³C NMR spectrum, the carbonyl carbon (C4) is expected to have the largest chemical shift, a characteristic feature of ketones. The two sp-hybridized carbons of the alkyne (C2 and C3) will appear in the midfield region, while the methylene carbon (C1) and the methyl carbon (C5) will be the most shielded.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its functional groups. DFT calculations can be used to compute the vibrational frequencies and their corresponding intensities.

Predicted IR Absorption Bands for this compound:

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-HStretching~3400 (broad)Strong
C≡CStretching~2200Weak to Medium
C=OStretching~1715Strong
C-H (sp³)Stretching~2900-3000Medium
C-OStretching~1050Medium

The most prominent feature in the predicted IR spectrum would be a strong, broad absorption band around 3400 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. The broadening is a result of intermolecular hydrogen bonding. A strong, sharp peak around 1715 cm⁻¹ is expected for the C=O stretching of the ketone. The C≡C triple bond stretch is anticipated to appear as a weak to medium intensity band around 2200 cm⁻¹. The presence of both a strong, broad O-H band and a strong C=O band would be a clear indication of the molecule's bifunctional nature.

Prediction of UV-Vis and Mass Spectrometry Signatures

UV-Vis Spectroscopy:

The prediction of the UV-Vis spectrum of this compound can be achieved using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the spectrum. The molecule contains a carbonyl group, which has a weak n→π* transition at a longer wavelength and a stronger π→π* transition at a shorter wavelength. The presence of the alkyne in conjugation with the carbonyl group is expected to cause a bathochromic (red) shift in these absorptions compared to a simple saturated ketone.

Predicted UV-Vis Absorption for this compound:

Electronic TransitionPredicted λmax (nm)Molar Absorptivity (ε)
n→π~280-300Low
π→π~210-230High

Mass Spectrometry:

The mass spectrum of this compound, typically obtained by electron ionization (EI), can be predicted by considering the fragmentation patterns of molecules with similar functional groups. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound (C₅H₆O₂ = 98.04 g/mol ).

Predicted Key Fragments in the Mass Spectrum of this compound:

m/zFragment IonLikely Fragmentation Pathway
98[C₅H₆O₂]⁺Molecular Ion
83[C₄H₃O₂]⁺Loss of a methyl group (-CH₃)
67[C₄H₃O]⁺Loss of a hydroxymethyl radical (-CH₂OH)
55[C₃H₃O]⁺Alpha-cleavage adjacent to the carbonyl group
43[CH₃CO]⁺Acylium ion, a very common fragment for methyl ketones
31[CH₂OH]⁺Cleavage of the C1-C2 bond

The fragmentation is likely to be initiated by the ionization of a non-bonding electron from the oxygen of the carbonyl or hydroxyl group. A prominent peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is highly anticipated due to the stability of this acylium ion, which is a characteristic feature of methyl ketones. Loss of the methyl group (m/z 83) and the hydroxymethyl group (m/z 67) are also probable fragmentation pathways.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape and intermolecular interactions of this compound in different environments. These simulations model the atomic motions over time, allowing for the exploration of various stable and transient molecular geometries.

Conformational Sampling:

Due to the presence of single bonds, this compound can adopt various conformations. The primary degree of rotational freedom is around the C1-C2 and C3-C4 single bonds. Conformational analysis through methods like molecular mechanics force fields (e.g., GMMX) or ab initio calculations can identify the low-energy conformers. It is expected that conformers allowing for the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen would be particularly stable. This would result in a pseudo-cyclic arrangement.

Intermolecular Interactions:

The presence of both a hydrogen bond donor (the -OH group) and hydrogen bond acceptors (the C=O group and the π-system of the alkyne) suggests that intermolecular hydrogen bonding will be a dominant force in the condensed phase. MD simulations in a solvent like water or in the bulk liquid phase would reveal the nature and dynamics of these interactions. It is anticipated that in a protic solvent, the molecule will form hydrogen bonds with solvent molecules. In the pure liquid, strong intermolecular hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of another are expected to lead to the formation of dimers and larger aggregates. The alkyne's π-electron cloud can also act as a weak hydrogen bond acceptor. These intermolecular forces will significantly influence the physical properties of the compound, such as its boiling point and solubility.

Advanced Spectroscopic and Analytical Methodologies for Research of 1 Hydroxy 2 Pentyne 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of 1-Hydroxy-2-pentyne-4-one. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be constructed.

One-dimensional (1D) NMR provides fundamental information about the chemical environment of each unique proton and carbon atom in the molecule. The ¹H NMR spectrum displays signals corresponding to the hydroxyl proton (-OH), the methylene (B1212753) protons (-CH₂-), and the methyl protons (-CH₃). Similarly, the ¹³C NMR spectrum reveals distinct signals for the carbonyl carbon (C=O), the two sp-hybridized alkyne carbons (-C≡C-), the methylene carbon (-CH₂-), and the methyl carbon (-CH₃).

Assignment¹H Chemical Shift (δ, ppm) (Predicted)Multiplicity
-CH₃ (Position 5)2.25Singlet (s)
-CH₂- (Position 1)4.35Singlet (s)
Assignment¹³C Chemical Shift (δ, ppm) (Predicted)
-CH₃ (Position 5)27.5
-CH₂- (Position 1)51.0
-C≡C- (Position 2)85.0
-C≡C- (Position 3)88.0
C=O (Position 4)190.0

Two-dimensional (2D) NMR techniques are employed to confirm the structural assignments by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment would show a correlation between protons that are coupled to each other. In this molecule, since the methylene and methyl groups are separated by the alkyne and carbonyl groups, no direct H-H COSY correlations are expected, confirming their isolation.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These spectra correlate directly bonded proton and carbon atoms. youtube.com An HSQC spectrum would show a cross-peak connecting the methylene protons at ~4.35 ppm to the methylene carbon at ~51.0 ppm, and another cross-peak linking the methyl protons at ~2.25 ppm to the methyl carbon at ~27.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu Key HMBC correlations would be observed from the methyl protons (-CH₃) to the carbonyl carbon (C=O) and the adjacent alkyne carbon (C-3). Similarly, the methylene protons (-CH₂-) would show correlations to both alkyne carbons (C-2 and C-3). These correlations are critical for piecing together the molecular backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space. While less informative for a small, rigid molecule like this, it could confirm the through-space proximity of protons if any conformational preferences existed.

While solution-state NMR averages out anisotropic interactions due to rapid molecular tumbling, solid-state NMR (ssNMR) provides information on the molecule's structure and dynamics in the solid phase. nih.govlibretexts.org By using techniques like Magic-Angle Spinning (MAS), high-resolution spectra can be obtained from a powdered solid sample. emory.edumst.edu

For this compound, ssNMR could be used to:

Investigate crystalline packing and identify the number of unique molecules in the asymmetric unit of the crystal lattice.

Characterize intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which would be evident from changes in chemical shifts compared to the solution state.

Study polymorphism, as different crystalline forms would yield distinct ssNMR spectra.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and deduce structural information from fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass. The molecular formula of this compound is C₅H₆O₂. HRMS can determine the monoisotopic mass of the molecular ion with great precision, allowing for the unambiguous confirmation of its elemental composition. nih.gov

PropertyValue
Molecular FormulaC₅H₆O₂
Calculated Monoisotopic Mass98.036779 u

The experimentally measured exact mass from an HRMS analysis would be compared to this calculated value. A match within a few parts per million (ppm) provides strong evidence for the correct molecular formula.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (the precursor ion) to generate a series of product ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound (M), common fragmentation pathways would likely involve the cleavage of bonds adjacent to the functional groups.

Key predicted fragmentations include:

Loss of the methyl group (-CH₃) : Cleavage of the C4-C5 bond would result in a fragment ion with m/z = 83.

Loss of the acetyl group (-COCH₃) : A common fragmentation for methyl ketones, leading to a fragment corresponding to the rest of the molecule.

Cleavage adjacent to the hydroxyl group : Loss of the hydroxymethyl radical (•CH₂OH) could occur, resulting in a fragment at m/z = 67.

Loss of water (-H₂O) : Dehydration is a common fragmentation pathway for alcohols.

Precursor Ion (M) m/zProposed FragmentationResulting Product Ion m/z
98[M - CH₃]⁺83
98[M - •CH₂OH]⁺67
98[M - H₂O]⁺80
98[M - CO]⁺70

Analysis of these fragmentation pathways allows for the confirmation of the connectivity of the functional groups within the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for functional group identification.

For this compound, the key functional groups and their expected vibrational frequencies are:

O-H Stretch : The hydroxyl group will exhibit a strong, broad absorption in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The exact position and shape depend on the extent of hydrogen bonding.

C≡C Stretch : The alkyne triple bond stretch is often weak in the IR spectrum but can produce a strong signal in the Raman spectrum. It is expected to appear in the 2100-2260 cm⁻¹ region.

C=O Stretch : The carbonyl group of the ketone will produce a very strong and sharp absorption in the IR spectrum, typically between 1680-1725 cm⁻¹. The conjugation with the alkyne may shift this frequency slightly.

C-H Stretches : Aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Typical IR IntensityTypical Raman Intensity
Hydroxyl (-OH)O-H Stretch3200 - 3600Strong, BroadWeak
Alkyne (-C≡C-)C≡C Stretch2100 - 2260Weak to MediumStrong
Carbonyl (C=O)C=O Stretch1680 - 1725StrongMedium
Methylene (-CH₂-)C-H Stretch2850 - 2960MediumMedium
Methyl (-CH₃)C-H Stretch2870 - 2970MediumMedium

The combined use of IR and Raman spectroscopy provides a comprehensive vibrational analysis, confirming the presence of all key functional groups within this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's structure, particularly the types of bonds and functional groups present.

For this compound, the key chromophores—the parts of the molecule that absorb light—are the carbonyl (C=O) group and the alkyne (C≡C) group. The presence of these functionalities in conjugation allows for specific electronic transitions to be observed. The principal transitions expected for this molecule are:

n → π* (n-to-pi-star) transition: This transition involves the excitation of an electron from a non-bonding (n) orbital, located on the oxygen atom of the carbonyl group, to an anti-bonding pi (π) orbital associated with the C=O double bond. These transitions are typically of lower energy (occur at longer wavelengths) and have a lower molar absorptivity (ε) compared to π → π transitions. For simple ketones, the n → π* transition is often observed in the range of 270-300 nm. The polarity of the solvent can influence the wavelength of this transition; polar solvents can lead to a hypsochromic (blue) shift to shorter wavelengths. chromatographyonline.com

π → π* (pi-to-pi-star) transition: This transition involves the promotion of an electron from a bonding pi (π) orbital to an anti-bonding pi (π) orbital. In this compound, both the carbonyl group and the alkyne group have π orbitals. Conjugation between these groups can lower the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), resulting in a bathochromic (red) shift to longer wavelengths compared to isolated chromophores. libretexts.orglibretexts.org These transitions are generally more intense (higher ε value) than n → π transitions and are typically observed at shorter wavelengths, often below 200 nm for simple alkynes and around 180-190 nm for simple ketones.

The UV-Vis spectrum of this compound is therefore expected to show a weak absorption band at a longer wavelength corresponding to the n → π* transition of the carbonyl group, and a much stronger absorption band at a shorter wavelength corresponding to the π → π* transition.

Table 1: Expected UV-Vis Absorption Data for this compound based on Similar Compounds

Electronic Transition Expected λmax (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Chromophore
n → π* ~270-290 Low (~15-30) Carbonyl (C=O)

Note: The data in this table is illustrative and based on the typical absorption characteristics of acetylenic ketones and conjugated systems. Actual experimental values may vary based on solvent and other experimental conditions.

Chromatographic Techniques for Purity Assessment and Mixture Separation in Research

Chromatography is an essential analytical method for separating, identifying, and purifying the components of a mixture. For a polar compound like this compound, both gas and liquid chromatography techniques are invaluable for assessing its purity and isolating it from reaction mixtures or natural sources.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. Given its relatively low molecular weight, this compound is amenable to GC-MS analysis.

In a typical GC-MS analysis, the sample is vaporized and injected into a long, thin capillary column. The separation is based on the differential partitioning of the analyte between a stationary phase coated on the column wall and a mobile gaseous phase (carrier gas, usually helium or nitrogen). The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

Upon exiting the GC column, the separated components enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.

For this compound (molar mass: 98.10 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 98. Key fragmentation patterns for ketones often involve alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgquizlet.com Expected fragments would include:

[CH₃CO]⁺: An acylium ion at m/z = 43, resulting from cleavage between the carbonyl carbon and the adjacent methylene group. This is often a very prominent peak for methyl ketones.

[M - CH₃]⁺: A peak at m/z = 83, corresponding to the loss of a methyl group.

[M - H₂O]⁺: A peak at m/z = 80, resulting from the loss of a water molecule from the hydroxyl group.

Table 2: Hypothetical GC-MS Fragmentation Data for this compound

m/z Proposed Fragment Ion Relative Abundance
98 [C₅H₆O₂]⁺ (Molecular Ion) Moderate
83 [C₄H₃O₂]⁺ Low
55 [C₃H₃O]⁺ High

Note: This table represents a prediction of the major fragments based on the known fragmentation patterns of hydroxy ketones. The actual mass spectrum may show additional peaks.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a liquid mobile phase. It is particularly useful for compounds that are non-volatile or thermally unstable, and it is a standard method for purity assessment in organic synthesis and pharmaceutical analysis.

For a polar compound like this compound, reversed-phase HPLC is a common approach. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the two phases. More polar compounds will have a weaker interaction with the nonpolar stationary phase and will elute earlier.

The choice of detector is crucial in HPLC. Given that this compound possesses chromophores (the carbonyl and alkyne groups), a UV-Vis detector is highly suitable. longdom.org The detector can be set to a specific wavelength where the compound absorbs maximally (λmax), as determined from its UV-Vis spectrum, to achieve high sensitivity and selectivity. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is even more advantageous as it can acquire the entire UV-Vis spectrum of the eluting peak, providing both quantitative data and qualitative spectral information that can aid in peak identification and purity assessment.

For compounds that may not have a strong UV chromophore or when analyzing complex mixtures with varying spectral properties, other advanced detectors can be employed. These include:

Evaporative Light Scattering Detector (ELSD): This detector is nearly universal as it does not rely on the optical properties of the analyte. It nebulizes the eluent, evaporates the solvent, and measures the light scattered by the remaining solid particles of the analyte.

Charged Aerosol Detector (CAD): Similar to ELSD, CAD is also a universal detector that provides a response that is largely independent of the chemical structure of the analyte.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and structural information, confirming the identity of the separated components by their mass-to-charge ratio and fragmentation patterns.

Table 3: Illustrative HPLC Method Parameters for the Analysis of this compound

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Water (A) and Acetonitrile (B)
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detector | UV-Vis or PDA at λmax (~220 nm) |

Note: This table provides a typical starting point for method development. The actual conditions would need to be optimized to achieve the desired separation.

Strategic Utility of 1 Hydroxy 2 Pentyne 4 One As a Key Synthetic Intermediate

Precursor to Complex Polyketide and Natural Product Structures

The inherent functionalities of 1-hydroxy-2-pentyne-4-one make it an attractive starting material for the synthesis of polyketides and other natural products. frontiersin.org Polyketides are a large and structurally diverse class of secondary metabolites with a wide array of biological activities. frontiersin.org The synthesis of these complex molecules often relies on the iterative coupling of smaller building blocks, and the structural motifs present in this compound provide a valuable scaffold for such strategies.

Enantioselective Synthesis via this compound Scaffolds

The development of asymmetric methodologies is crucial for the synthesis of biologically active natural products, which often exist as single enantiomers. The chiral center that can be generated from the hydroxyl group in this compound provides a handle for directing stereoselective transformations. While specific examples detailing the direct use of this compound in enantioselective natural product synthesis are not extensively documented in readily available literature, the principle of using chiral hydroxy ketones and related propargyl alcohols is a well-established strategy in asymmetric synthesis. nih.govresearchgate.netcore.ac.uk These chiral scaffolds can be employed in a variety of reactions, including substrate-controlled additions and catalyst-mediated processes, to afford enantiomerically enriched products.

Ring-Closing Metathesis and Cyclization Reactions

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic structures in organic synthesis, including those found in many natural products. nih.govnih.govorganic-chemistry.org Derivatives of this compound, appropriately functionalized with terminal alkenes, can serve as precursors for RCM reactions to generate carbocyclic and heterocyclic rings of various sizes. nih.gov The alkyne moiety can also participate in various cyclization reactions, further expanding the synthetic possibilities. For instance, enyne metathesis, a variation of RCM, can be utilized to construct complex cyclic dienes. nih.gov

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds are integral to a vast number of pharmaceuticals, agrochemicals, and materials. The reactive functionalities of this compound make it a suitable precursor for the synthesis of a variety of heterocyclic systems.

Construction of Nitrogen-Containing Heterocycles

The ketone and alkyne functionalities of this compound can react with nitrogen-containing nucleophiles to form a range of nitrogen heterocycles. For instance, condensation reactions with hydrazine (B178648) and its derivatives can lead to the formation of pyrazoles. nih.govwikipedia.orgnih.govorganic-chemistry.orgresearchgate.net The general synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound with hydrazine; the structure of this compound, with its ketone and triple bond, offers a pathway to related structures. wikipedia.org Similarly, reactions with primary amines can be envisioned to lead to pyrrole (B145914) derivatives, following a Paal-Knorr type synthesis pathway, although this typically involves 1,4-dicarbonyl compounds. wikipedia.org The synthesis of pyridines and 2-pyridones from appropriate precursors is also a well-established area of heterocyclic chemistry. organic-chemistry.orggoogle.comnih.govorganic-chemistry.orgwikipedia.org

Synthesis of Oxygen-Containing Ring Systems

The inherent oxygen atom in the hydroxyl group, along with the ketone and alkyne functionalities, makes this compound a logical precursor for oxygen-containing heterocycles. For example, intramolecular cyclization reactions can lead to the formation of furan (B31954) derivatives. The Paal-Knorr furan synthesis, which traditionally utilizes 1,4-dicarbonyl compounds, provides a conceptual basis for how the functionalities in this compound could be manipulated to achieve similar cyclizations. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com Furthermore, its structure is related to 4-hydroxy-2-pyrones, which are themselves important natural products and synthetic intermediates. mdpi.com

Intermediate in the Formation of Advanced Materials and Functional Molecules (Non-biological)

Beyond its applications in the synthesis of biologically relevant molecules, this compound and its derivatives have potential as intermediates in the creation of advanced materials. The rigid alkyne unit and the reactive functional groups can be incorporated into polymers, dyes, and liquid crystals.

For instance, the synthesis of novel azo disperse dyes often involves coupling reactions with heterocyclic components, and derivatives of this compound could potentially serve as precursors to such heterocyclic coupling partners. researchgate.netresearchgate.net In the field of liquid crystals, molecules with rigid cores and flexible side chains are essential. colorado.eduajchem-a.comrsc.orgrsc.orgresearchgate.net The structure of this compound provides a rigid alkynyl unit that could be elaborated to form the core of new liquid crystalline materials. The reactive termini also allow for the attachment of various substituents to tune the mesomorphic properties. While direct applications of this compound in these areas are not widely reported, its chemical nature suggests its potential as a versatile building block in materials science.

Polymer Chemistry Applications

There is a notable absence of specific research detailing the use of this compound as a monomer in polymerization. However, the inherent functionalities of the molecule suggest theoretical utility in the synthesis of functional polymers.

Functional polyacetylenes, which are polymers containing a conjugated polyacetylene backbone, have been a subject of interest. These are typically synthesized by the polymerization of mono- or di-substituted acetylene (B1199291) monomers. nih.govmdpi.com The properties of these polymers can be tailored by the functional groups attached to the acetylene unit. acs.org In principle, this compound could serve as a functional monomer. The hydroxyl group could be used for post-polymerization modification or to influence the polymer's solubility and intermolecular interactions. For instance, hydroxyl-functionalized polymers are known to exhibit improved hydrophilicity and can participate in hydrogen bonding, which can affect the material's bulk properties. rsc.org

The general strategies for creating functional polyacetylenes include:

Direct polymerization of functionalized acetylene monomers. nih.gov

Post-polymerization modification of a precursor polymer. nih.gov

Should this compound be utilized as a monomer, the resulting polymer would feature pendant groups with both hydroxyl and ketone functionalities, which could be leveraged for further chemical reactions or to impart specific properties to the polymer.

Table 1: Potential Polymerization Approaches for Acetylenic Monomers

Polymerization TechniqueCatalyst/Initiator ExamplesPotential for this compound
Transition-Metal Catalyzed PolymerizationRh-based catalysts, WCl6-Ph4SnThe alkyne functionality could potentially undergo polymerization. The compatibility of the hydroxyl and ketone groups with the catalyst system would need to be investigated. nih.govmdpi.com
Anionic PolymerizationOrganolithium compoundsThe acidic proton of the hydroxyl group would likely interfere with anionic initiators, necessitating a protection-deprotection strategy.
Radical PolymerizationNot typically used for internal alkynes.Unlikely to be a viable method for polymerizing the alkyne bond.

Precursors to Optoelectronic or Sensor Materials

The development of organic materials for optoelectronics and sensors is a rapidly growing field. mdpi.commdpi.com Conjugated polymers, including polyacetylenes, are a key class of materials in this area due to their unique electronic and optical properties. researchgate.netwikipedia.org

Optoelectronic Materials:

The electronic and optical properties of polyacetylenes are highly dependent on their structure and any functional groups present. aps.org For instance, the introduction of specific chromophores can lead to materials with nonlinear optical properties. researchgate.net While there is no direct research on this compound for these applications, its acetylenic core suggests that polymers derived from it could possess a conjugated backbone, a prerequisite for many optoelectronic applications. The hydroxyl and ketone groups could serve as points for attaching other functional moieties or for tuning the material's solid-state packing and morphology, which in turn influences its electronic properties.

Sensor Materials:

The design of chemical sensors often relies on the interaction of an analyte with a functional material, leading to a detectable change in a physical property, such as fluorescence or conductivity. mdpi.com The ketone and hydroxyl groups in this compound could potentially act as binding sites for specific analytes. If this molecule were incorporated into a polymer or onto a surface, these functional groups could provide selectivity for sensing applications. For example, ketone-containing materials are explored for sensing applications, and various functional polymers are designed for detecting a range of chemical species. nih.gov

Table 2: Relevant Functional Groups in Materials Science

Functional GroupPotential Role in Optoelectronic/Sensor Materials
AlkyneCan be polymerized to form a conjugated backbone, essential for conductivity and optical properties. Can also be used in "click" chemistry for functionalization.
Hydroxyl (-OH)Can participate in hydrogen bonding, influencing molecular packing and thin-film morphology. Can serve as a reactive site for attaching other functional groups.
Ketone (C=O)Can act as a binding site for analytes in sensor applications. Its polarity can influence the material's solubility and electronic properties.

Emerging Research Directions and Future Perspectives for 1 Hydroxy 2 Pentyne 4 One

Development of Stereoselective and Regioselective Synthesis of Analogues

The synthesis of analogues of 1-hydroxy-2-pentyne-4-one with precise control over stereochemistry and regiochemistry is crucial for exploring their full potential. The development of asymmetric methods to access chiral propargylic alcohols is a cornerstone of this research.

Stereoselective Synthesis: A significant area of focus is the catalytic asymmetric propargylation of ketones. Chiral biphenols, such as 3,3′-Br₂-BINOL, have been shown to catalyze the enantioselective addition of allenylboronates to ketones, yielding homopropargylic alcohols in good yields and with high enantiomeric ratios. nih.gov This method, often enhanced by microwave irradiation and conducted without a solvent, provides an efficient route to chiral structures similar to this compound. nih.gov

Another powerful strategy is the use of biocatalysis. Dynamic kinetic resolution (DKR) combining enzymes, such as lipases, with metal catalysts can produce chiral propargylic esters with high selectivity. mdpi.com Lipases selectively acylate one enantiomer of the alcohol, while a metal catalyst racemizes the unreacted enantiomer, theoretically allowing for a 100% yield of the desired chiral product. mdpi.com Similarly, alcohol dehydrogenases expressed in recombinant E. coli systems offer a pathway for the anti-Prelog specific reduction of ketones, providing access to optically active aryl alcohols. researchgate.net

Catalytic SystemSubstrate TypeKey FeaturesYield (%)Enantiomeric Excess/Ratio
Chiral Biphenols (e.g., 3,3′-Br₂-BINOL) / AllenylboronatesKetonesMicrowave-assisted, solvent-free60 - 9899:1 er
Lipase (e.g., CAL-A) / Metal Catalyst (DKR)Racemic propargylic alcoholsCo-catalyzed dynamic kinetic resolution70 - 9981 - 99% ee
Recombinant E. coli / Alcohol DehydrogenaseAzido aryl ketonesWhole-cell biocatalysis, anti-Prelog selectivityN/AHigh

Regioselective Synthesis: Control of regioselectivity is critical when constructing more complex analogues. For instance, in the synthesis of functionalized carbazoles from 2-alkynyl indole-3-carbonitriles, the reaction pathway proceeds through aza-Henry and successive regioselective cyclization steps, demonstrating how reactant design can direct the formation of a specific regioisomer. nih.gov Furthermore, transition metal catalysis, such as ruthenium-catalyzed intermolecular [2+2] cycloadditions of allenes and alkynes, can exhibit unusual regioselectivity, favoring the formation of the most hindered isomer. acs.org The choice of catalyst and ligands can therefore be tuned to access specific, and often less intuitive, structural isomers.

Exploration of Novel Catalytic Transformations

The dual functionality of this compound makes it an ideal substrate for novel catalytic transformations, particularly in domino or cascade reactions where multiple bonds are formed in a single operation.

Chiral copper catalysis has enabled a range of enantioselective domino reactions. mdpi.com For example, a ketone-tethered alkyne can undergo a domino Kinugasa/aldol (B89426) reaction with nitrones, catalyzed by a Cu(I)/chiral bisoxazoline complex, to generate complex spirocyclic β-lactam pyrrolidinones with multiple new stereocenters. mdpi.com This highlights the potential to use the existing functionalities of this compound to orchestrate complex molecular assembly.

Modern synthetic methods are also expanding the toolkit for modifying alkynyl ketones. Visible light-promoted reactions offer a mild and green alternative for functionalization. For instance, the 1,2-difunctionalization of alkynes to synthesize α-haloketones can be achieved using visible light, O₂ as a green oxidant, and simple halide sources. acs.org Another approach involves atmosphere-controlled oxyphosphorylation and hydrophosphorylation of terminal alkynes using a polyoxomolybdate photosensitizer, which can yield β-ketophosphine oxides or Z-alkenylphosphine oxides with excellent regioselectivity. acs.org

Furthermore, palladium- and copper-free cross-coupling reactions provide efficient methods for synthesizing ynones from terminal alkynes and sodium carboxylate salts, a transformation relevant for modifying the ketone portion of the molecule. organic-chemistry.org

Transformation TypeCatalytic SystemSubstrateProductKey Features
Domino Kinugasa/AldolCu(I) / Chiral BisoxazolineKetone-tethered propiolamidesSpirocyclic β-lactam pyrrolidinonesHigh diastereoselectivity
Oxidative HalogenationVisible Light / O₂Alkenes or Alkynesα-HaloketonesGreen, mild conditions
OxyphosphorylationPolyoxomolybdate PhotosensitizerTerminal Alkynesβ-Ketophosphine OxidesAtmosphere-controlled selectivity
Carbonylative Cross-CouplingPalladium / XantphosAryl Halides, Terminal AlkynesYnonesHigh functional group tolerance

Advanced Computational Studies for Predicting Reactivity and Properties

Advanced computational methods are becoming indispensable tools for predicting the reactivity and properties of molecules like this compound, guiding experimental design and accelerating discovery.

Quantum mechanics (QM) and Density Functional Theory (DFT) are at the forefront of these efforts. nih.gov These methods are increasingly used in preclinical studies to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov For a molecule like this compound, QM calculations can evaluate bond-breaking energies, providing insights into its metabolic stability and potential transformation pathways within biological systems. nih.gov

Computational studies are also crucial for understanding and predicting the outcomes of catalytic reactions. By modeling reaction mechanisms, researchers can elucidate the roles of catalysts and ligands, rationalize observed stereoselectivities, and predict the most favorable reaction pathways. For example, DFT calculations can help understand why a particular catalyst favors one enantiomer over another in an asymmetric synthesis.

Pharmacophore modeling is another powerful computational approach. By identifying the key structural features responsible for a molecule's interaction with a biological target, a pharmacophore model can be generated and used to screen virtual libraries for other compounds with similar desired properties. nih.gov

Computational MethodApplication AreaPredicted Properties / Insights
Quantum Mechanics (QM) / Density Functional Theory (DFT)Metabolism & Reactivity PredictionBond-breaking energies, metabolic stability, reaction mechanisms, activation energies. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Drug DiscoveryCorrelation of chemical structure with biological activity or other properties. nih.gov
Pharmacophore ModelingVirtual ScreeningIdentification of essential structural features for biological interaction; screening for novel active compounds. nih.gov
Molecular Dynamics (MD)Binding & ConformationSimulation of molecular motion, protein-ligand binding modes, conformational stability.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages for the synthesis and manipulation of compounds like this compound. Flow chemistry provides superior control over reaction parameters, enhances safety, and facilitates scalability.

Automated platforms now allow for the integration of multiple reaction steps seamlessly. For example, a multi-step synthesis can be performed in a fully continuous manner, linking steps such as hydration and hydrogenation without manual intervention. nih.gov This is particularly relevant for the synthesis of this compound analogues, where sequential modifications could be programmed and executed efficiently. The development of open-source software and affordable hardware, such as the Raspberry Pi, is making these advanced automation capabilities more accessible to research laboratories. nih.gov

A new paradigm in laboratory automation is the development of single reactor platforms that can conduct both batch and flow reactions, either individually or in combination. rsc.orgresearchgate.net This hybrid approach provides maximum flexibility, allowing chemists to choose the most appropriate method for each step of a complex synthesis. rsc.orgresearchgate.net Such systems can also integrate automated downstream processing, including continuous extraction and solvent switching, further streamlining the workflow from crude reaction to purified product. rsc.org

ParameterBatch SynthesisFlow Chemistry
Heat Transfer Limited by surface area-to-volume ratioExcellent, rapid heating and cooling
Mass Transfer Often limited by stirring efficiencyExcellent, efficient mixing
Safety Handling of large quantities of hazardous materialsSmall reaction volumes, better control over exotherms
Scalability Difficult, often requires re-optimizationStraightforward by running for longer times ("scaling out")
Control Moderate control over temperature and mixingPrecise control over temperature, pressure, residence time
Automation More complex to fully automate multi-step processesReadily automated and integrated into multi-step sequences

Potential in Chemical Biology as a Mechanistic Probe (excluding direct clinical or safety implications)

The functional groups within this compound make it an intriguing candidate for use as a mechanistic probe in chemical biology. Such probes are small molecules designed to investigate biological systems without direct therapeutic intent. nih.gov

The terminal alkyne group is a highly versatile handle for bioorthogonal chemistry. It can participate in "click" reactions, most notably the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), allowing it to be selectively ligated to biomolecules that have been tagged with an azide. This enables applications in labeling, imaging, and tracking of biological processes.

The α,β-alkynyl ketone structure is an electrophilic Michael acceptor. This functionality can react covalently with nucleophilic residues in biomolecules, such as the thiol group of cysteine in proteins. This reactivity is the basis for many activity-based probes (ABPs), which are used to profile enzyme activity directly in complex biological systems.

The structure shares features with naturally occurring reactive molecules like 4-hydroxy-2-nonenal (HNE), an α,β-unsaturated hydroxyalkenal produced during lipid peroxidation. HNE is a known marker of oxidative stress and functions as a signaling molecule by forming covalent adducts with proteins and DNA. mdpi.com By analogy, this compound could potentially be used as a probe to investigate similar biological pathways involving reactive electrophilic species, helping to elucidate the mechanisms of cellular signaling or stress responses.

Functional GroupPotential Role in Chemical BiologyMechanism / Application
Terminal Alkyne Biorthogonal HandleCovalent ligation to azide-tagged biomolecules via "click chemistry" for labeling and imaging.
α,β-Alkynyl Ketone Covalent Probe / Michael AcceptorCovalent modification of nucleophilic residues (e.g., cysteine) in proteins; potential for activity-based protein profiling.
Hydroxy Group Modulator of Reactivity/SolubilityInfluences the electronic properties of the alkyne and ketone, and can affect solubility and hydrogen bonding interactions.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Hydroxy-2-pentyne-4-one, and how do they influence experimental design?

  • Answer : The compound has a molecular formula of C₅H₆O₂ and a molecular weight of 98.11 g/mol . Its structure includes both hydroxyl and ketone functional groups, which dictate reactivity in nucleophilic addition or oxidation reactions. Solubility in polar solvents (e.g., water, ethanol) should be empirically verified due to potential hydrogen bonding effects. These properties guide solvent selection, reaction temperature optimization, and purification methods (e.g., distillation or recrystallization).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Toxicity data indicate an oral LDLo of 50 mg/kg in rats and an inhalation LCLo of 500 mg/m³ in mice . Researchers must use fume hoods, wear nitrile gloves, and employ respiratory protection during synthesis or handling. Emergency protocols for spills (e.g., neutralization with sodium bicarbonate) and biological exposure (e.g., immediate decontamination) should be established.

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to enhance yield and purity?

  • Answer : Optimize reaction parameters such as:

  • Catalyst selection : Transition metal catalysts (e.g., Cu or Pd) may improve alkyne coupling efficiency .
  • Temperature control : Lower temperatures (0–5°C) may suppress side reactions like polymerization.
  • Purification : Column chromatography with silica gel or reverse-phase HPLC (using mobile phases like methanol-buffer mixtures) can isolate the compound from byproducts .
    • Validate purity via GC-MS or NMR, comparing spectral data to PubChem references .

Q. What advanced analytical techniques are most effective for characterizing this compound and its derivatives?

  • Answer :

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups and confirms stereochemistry.
  • High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 98.11 for [M+H]⁺).
  • Infrared (IR) spectroscopy : Detects O-H (3200–3600 cm⁻¹) and C≡C (2100–2260 cm⁻¹) stretches .
  • Chromatographic methods : Use HPLC with UV detection (e.g., λ = 254 nm) and a C18 column for quantitative analysis .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Answer :

  • Dose-response validation : Replicate assays (e.g., antimicrobial disk diffusion) across multiple cell lines or microbial strains to confirm activity thresholds .
  • Structural analogs : Compare results with structurally similar compounds (e.g., 4-hydroxyphenylacetone) to identify structure-activity relationships .
  • Statistical analysis : Apply ANOVA or regression models to discern significant trends from noise .

Q. What methodologies are recommended for evaluating the coordination chemistry of this compound in metal-ligand complexes?

  • Answer :

  • Synthesis : React the compound with transition metals (e.g., Fe³⁺ or Cu²⁺) under inert conditions.
  • Characterization : Use X-ray crystallography to resolve complex geometry and UV-Vis spectroscopy to study ligand-to-metal charge transfer.
  • Stability testing : Assess pH-dependent dissociation via potentiometric titrations .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the ketone group.
  • Contradiction resolution : Cross-validate biological data using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
  • Safety : Store the compound at –20°C in amber vials to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.